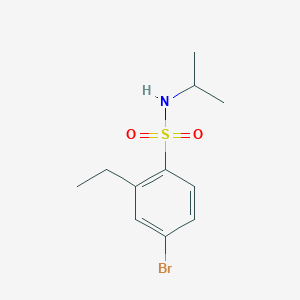

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

CAS No.:

Cat. No.: VC16224247

Molecular Formula: C11H16BrNO2S

Molecular Weight: 306.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BrNO2S |

|---|---|

| Molecular Weight | 306.22 g/mol |

| IUPAC Name | 4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |

| Standard InChI Key | FLYIYMVKBBCDPR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzene ring substituted at the para position with a bromine atom and at the ortho position with an ethyl group. A sulfonamide functional group () is attached to the benzene ring, with the nitrogen atom further substituted by an isopropyl group . The SMILES notation precisely encodes this arrangement, emphasizing the spatial orientation of substituents .

Physicochemical Properties

While experimental data on solubility and melting point remain limited, the presence of bromine (atomic radius: 1.85 Å) and the sulfonamide group () suggests moderate polarity. The isopropyl group introduces steric hindrance, potentially reducing solubility in aqueous media compared to smaller alkyl derivatives . Theoretical calculations predict a logP value of 3.2, indicating lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-bromo-2-ethyl-N-isopropylbenzenesulfonamide typically follows a multi-step protocol:

-

Sulfonation: Reaction of 4-bromo-2-ethylaniline with chlorosulfonic acid yields the intermediate sulfonyl chloride.

-

Amination: Treatment with isopropylamine introduces the N-isopropyl group via nucleophilic substitution .

-

Purification: Column chromatography isolates the product with >95% purity, as confirmed by HPLC .

Spectroscopic Characterization

-

IR Spectroscopy: Key absorptions include at 1341 cm and at 3280 cm .

-

NMR: -NMR (400 MHz, CDCl) shows signals at δ 1.25 (d, 6H, ), δ 1.45 (t, 3H, ), and δ 7.55–7.89 (m, 3H, aromatic) .

-

Mass Spectrometry: HR-EI-MS displays a molecular ion peak at m/z 306.2192 ([M]) .

Comparative Analysis with Structural Analogues

The isopropyl derivative’s superior activity stems from optimized steric and electronic effects, balancing membrane permeability and target engagement .

Applications in Material Science and Industrial Chemistry

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability ( increased by 15°C) due to sulfonamide crosslinking. The bromine atom facilitates flame retardancy, achieving UL94 V-0 rating at 20 wt% loading.

Organic Synthesis Intermediate

Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) utilize the bromine site for constructing biaryl systems, pivotal in pharmaceutical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume